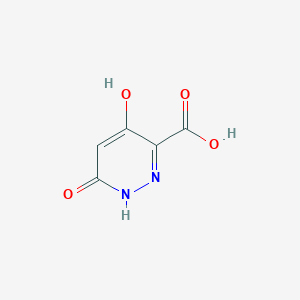

4,6-Dihydroxypyridazine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-6-oxo-1H-pyridazine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4/c8-2-1-3(9)6-7-4(2)5(10)11/h1H,(H,10,11)(H2,6,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNDXNJULVWJCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NNC1=O)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is 4,6-Dihydroxypyridazine-3-carboxylic acid?

An In-Depth Technical Guide to 4,6-Dihydroxypyridazine-3-carboxylic acid

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, tailored for researchers, chemists, and professionals in drug development. We will delve into its chemical identity, synthesis, potential mechanisms of action, and applications, grounding the discussion in established scientific protocols and principles.

Introduction and Chemical Identity

This compound is a heterocyclic organic compound built upon a pyridazine core. Pyridazine is a six-membered aromatic ring containing two adjacent nitrogen atoms. The structure is further functionalized with two hydroxyl groups at the C4 and C6 positions and a carboxylic acid at the C3 position.[1] Due to these functional groups, the molecule is highly polar and is primarily utilized in biochemical and pharmaceutical research as a versatile chemical building block for synthesizing more complex heterocyclic structures.[1]

A critical feature of this molecule is its existence in multiple tautomeric forms. The dihydroxy form can readily interconvert to more stable keto-enol forms, such as 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid.[2] This tautomerism is crucial as it dictates the molecule's hydrogen bonding capabilities, steric profile, and interaction with biological targets.

Caption: Tautomeric equilibrium of the title compound.

Physicochemical Properties

A summary of key identifiers and computed properties for this compound is provided below. These data are essential for experimental design, including solvent selection and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₅H₄N₂O₄ | PubChem[2] |

| Molecular Weight | 156.10 g/mol | PubChem[2][3] |

| CAS Number | 1442437-21-9, 1823277-97-9 | PubChem[2][4] |

| IUPAC Name | 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylic acid | PubChem[2] |

| XLogP3 (Computed) | -0.4 | PubChem[2] |

| Hydrogen Bond Donors | 3 | PubChem[2] |

| Hydrogen Bond Acceptors | 5 | PubChem[2] |

| Topological Polar Surface Area | 99 Ų | PubChem[2] |

Synthesis and Purification

The most common and efficient laboratory-scale synthesis of this compound involves the hydrolysis of its corresponding ethyl ester precursor, ethyl 4,6-dihydroxypyridazine-3-carboxylate.[1][5] This reaction is a standard ester saponification, where a base, typically a strong one like lithium hydroxide (LiOH), is used to nucleophilically attack the ester's carbonyl carbon, leading to the formation of a carboxylate salt, which is subsequently protonated by acid workup to yield the final carboxylic acid.

The choice of LiOH is strategic; it is a strong base with a small cation, which minimizes steric hindrance and promotes high yields. The mixed solvent system (THF/Methanol/Water) is designed to fully dissolve both the somewhat nonpolar ester starting material and the highly polar lithium hydroxide, ensuring a homogeneous reaction mixture and efficient reaction kinetics.[5]

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a patented synthesis procedure, providing a robust method for obtaining the title compound with high purity and yield.[5]

Materials:

-

Ethyl 4,6-dihydroxypyridazine-3-carboxylate (1.0 eq)

-

Lithium Hydroxide (LiOH) (3.0 eq)

-

Tetrahydrofuran (THF)

-

Methanol

-

Deionized Water

-

Hydrochloric Acid (HCl), concentrated

-

Dichloromethane (DCM)

-

5000 mL Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Vacuum filtration apparatus

Procedure:

-

Reaction Setup: In a 5000 mL round-bottom flask, dissolve ethyl 4,6-dihydroxypyridazine-3-carboxylate (200 g, 1086 mmol) in a mixture of THF (2000 mL), methanol (1000 mL), and water (800 mL).[5]

-

Saponification: To the stirring solution at room temperature, slowly add LiOH (137 g, 3258 mmol). Continue stirring at room temperature for 3-4 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.[5]

-

Solvent Removal: Concentrate the reaction mixture at 50°C under reduced pressure using a rotary evaporator. This will remove the organic solvents and afford a yellow solid intermediate (the lithium carboxylate salt).[5]

-

Acidification & Precipitation: Cool the solid residue to 0°C in an ice bath. Slowly add a 1:1 aqueous HCl solution (400 mL) to acidify the mixture to a low pH. The target carboxylic acid, being less soluble in acidic water, will precipitate out. Stir the resulting slurry at room temperature for 30-40 minutes to ensure complete precipitation.[5]

-

Isolation: Filter the solid precipitate using a Büchner funnel and wash it thoroughly with cold water to remove inorganic salts. Dry the solid under vacuum for 1-2 hours.[5]

-

Purification: To further purify the product, transfer the solid to a flask containing a 2:8 mixture of methanol:DCM (300 mL). Stir this slurry vigorously at room temperature for 20-25 minutes. This step washes away more soluble organic impurities.[5]

-

Final Product: Filter the purified solid, wash with a small amount of methanol, and dry under vacuum for at least 1 hour. This yields this compound as a yellow solid (Expected yield: ~153 g, 88%).[5]

-

Validation: The identity and purity of the final product should be confirmed by analytical techniques such as Mass Spectrometry (MS (M+1) m/z: 156.9) and Nuclear Magnetic Resonance (¹H NMR).[5]

Biological Activity and Potential Mechanism of Action

While this compound itself is primarily a research chemical, its structural motifs are present in molecules of significant biological interest. The combination of a nitrogen-containing heterocycle and a carboxylic acid group is a common feature in enzyme inhibitors.[1]

Specifically, its structure bears a resemblance to 2,4-Pyridinedicarboxylic acid (2,4-PDCA), a well-known broad-spectrum inhibitor of 2-oxoglutarate (2-OG) dependent dioxygenases.[6][7][8] These enzymes play critical roles in diverse cellular processes, including hypoxia sensing (e.g., prolyl hydroxylases), histone demethylation (e.g., Jumonji domain-containing lysine demethylases), and collagen synthesis.[8]

The inhibitory mechanism of 2,4-PDCA involves its ability to mimic the endogenous substrate, 2-OG, and chelate the active-site Fe(II) ion, thereby blocking enzymatic activity.[7][8] It is hypothesized that this compound may be investigated for similar inhibitory properties. Its carboxylic acid and adjacent keto/hydroxyl groups could potentially coordinate with the iron cofactor in the active site of such enzymes.

Caption: Potential mechanism as a competitive inhibitor of 2-OG oxygenases.

Applications in Research and Development

The primary application of this compound is as a specialized chemical intermediate.[1]

-

Medicinal Chemistry: It serves as a scaffold for the synthesis of novel pyridazine-based compounds. Medicinal chemists can modify its functional groups (carboxylic acid and hydroxyls) to explore structure-activity relationships (SAR) and develop new therapeutic agents.[1]

-

Fragment-Based Drug Discovery: As a small, functionalized heterocycle, it can be used in fragment screening libraries to identify initial hits against protein targets.

-

Biochemical Probes: Its potential role as an enzyme inhibitor makes it a candidate for development into a chemical probe to study the function of specific dioxygenases or other metalloenzymes in cellular pathways.

Analytical Methodologies

Quantitative analysis and purity assessment of carboxylic acids like this are typically performed using High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS).[9]

Representative HPLC Protocol

This protocol is a general method suitable for analyzing polar, acidic compounds and should be optimized for specific instrumentation.

Objective: To determine the purity of a synthesized batch of this compound.

Instrumentation & Columns:

-

HPLC system with UV or DAD detector

-

C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Rationale: Formic acid is a common mobile phase modifier that helps to protonate the carboxylic acid (suppressing its ionization), leading to better peak shape and retention on a C18 column.

-

HPLC Conditions:

-

Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B over 1 minute, and equilibrate for 2 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 5 µL

-

Detection Wavelength: 254 nm (or optimized based on UV scan)

-

Sample Preparation: Dissolve sample accurately in a suitable solvent (e.g., DMSO or a water/methanol mixture) to a concentration of ~1 mg/mL.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

-

Handling: Use in a well-ventilated area or fume hood. Avoid generating dust. Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C5H4N2O4 | CID 54707067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - CAS:1823277-97-9 - Abovchem [abovchem.com]

- 4. 4,6-dihydroxypyridazine-3-carboxylicacid | 1442437-21-9 [chemicalbook.com]

- 5. 4,6-dihydroxypyridazine-3-carboxylicacid synthesis - chemicalbook [chemicalbook.com]

- 6. selleckchem.com [selleckchem.com]

- 7. universalbiologicals.com [universalbiologicals.com]

- 8. caymanchem.com [caymanchem.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

4,6-Dihydroxypyridazine-3-carboxylic acid structure and properties

An In-depth Technical Guide to 4,6-Dihydroxypyridazine-3-carboxylic Acid: Structure, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its chemical structure, physicochemical properties, synthesis, and potential applications, offering insights grounded in established scientific principles.

Introduction

This compound is a pyridazine derivative that serves as a valuable building block in the synthesis of more complex heterocyclic compounds.[1][2] Its unique structure, featuring a pyridazine ring substituted with two hydroxyl groups and a carboxylic acid, imparts a high degree of polarity.[1][2] This characteristic influences its solubility and makes it a versatile scaffold in the design of novel therapeutic agents. The pyridazine nucleus, in general, is a "wonder nucleus" in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1]

Chemical Structure and Tautomerism

The molecular formula of this compound is C₅H₄N₂O₄, and its molecular weight is approximately 156.10 g/mol .[1][3][4] The compound is registered under CAS numbers 1442437-21-9 and 1823277-97-9.[1][3][4]

A critical aspect of the chemistry of this compound is its potential for tautomerism. The presence of hydroxyl groups adjacent to the pyridazine ring nitrogen atoms allows for keto-enol tautomerization. The molecule can exist in several tautomeric forms, with the most common being the dihydroxy form and the hydroxy-oxo forms. The IUPAC name, 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylic acid, reflects the prevalence of one of these tautomers.[3][5] The equilibrium between these forms can be influenced by the solvent, pH, and temperature. Understanding this tautomeric behavior is crucial for predicting the compound's reactivity and its interactions with biological targets.

Caption: Tautomeric forms of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. The presence of multiple polar functional groups—two hydroxyls and a carboxylic acid—results in high polarity, leading to good solubility in polar solvents like water and dimethyl sulfoxide (DMSO).[1][2]

| Property | Value | Source |

| Molecular Formula | C₅H₄N₂O₄ | [1][3][4] |

| Molecular Weight | 156.10 g/mol | [1][3][4] |

| CAS Number | 1442437-21-9, 1823277-97-9 | [1][3][4] |

| Appearance | Yellow solid | [6] |

| Solubility | Soluble in water and DMSO | [1][2] |

| XLogP3-AA | -0.4 | [5] |

| Hydrogen Bond Donor Count | 3 | [5] |

| Hydrogen Bond Acceptor Count | 5 | [5] |

| Storage | 2–8°C, sealed in a dry environment | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

-

¹H NMR Spectroscopy: A proton NMR spectrum in deuterium oxide (D₂O) has been reported to show a multiplet between δ 6.00-5.34 ppm and a singlet at δ 4.75 ppm.[6] The broad peak in the downfield region is characteristic of the carboxylic acid proton.[7]

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for this polar molecule. A reported mass spectrum shows a peak at m/z 156.9 [M+H]⁺, confirming the molecular weight of the compound.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from 2500-3300 cm⁻¹ and a strong C=O stretching band between 1690-1760 cm⁻¹.[8][9] The presence of hydroxyl groups on the pyridazine ring would also contribute to the O-H stretching region.

Synthesis

A common and efficient method for the synthesis of this compound is through the hydrolysis of its corresponding ethyl ester, ethyl 4,6-dihydroxypyridazine-3-carboxylate.[1][2] This reaction is typically carried out under basic conditions.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Hydrolysis of Ethyl 4,6-dihydroxypyridazine-3-carboxylate[6]

-

Dissolution: Dissolve ethyl 4,6-dihydroxypyridazine-3-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF), methanol, and water.

-

Hydrolysis: Slowly add lithium hydroxide (LiOH) (3 equivalents) to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 3-4 hours, monitoring the disappearance of the starting material by a suitable analytical technique (e.g., TLC or LC-MS).

-

Solvent Removal: Once the reaction is complete, remove the solvents under reduced pressure.

-

Acidification: Cool the resulting solid in an ice bath and acidify with a 1:1 aqueous HCl solution until a precipitate forms.

-

Isolation: Stir the mixture at room temperature for 30-40 minutes, then filter the solid, wash with water, and dry under vacuum.

-

Purification: Further purify the solid by stirring in a methanol:dichloromethane (2:8) mixture, followed by filtration and drying to yield the final product as a yellow solid.

This protocol provides a high yield (approximately 88%) of the desired product.[6] The choice of a mixed solvent system ensures the solubility of both the starting material and the lithium hydroxide. Acidification is a critical step to protonate the carboxylate and precipitate the final product.

Biological Activities and Potential Applications

While this compound itself has not been extensively studied for its specific biological activities, the pyridazine scaffold is present in numerous compounds with a broad range of pharmacological effects.[1][3] These include anti-hypertensive, anti-cancer, and anti-inflammatory activities.[3]

The primary application of this compound is as a versatile intermediate in the synthesis of more complex molecules for drug discovery and development.[1][2] The functional groups on the molecule offer multiple points for chemical modification, allowing for the creation of diverse chemical libraries for screening against various biological targets. For instance, the carboxylic acid can be converted to amides or esters, and the hydroxyl groups can be alkylated or acylated to modulate the compound's properties and biological activity.

Safety and Handling

This compound should be handled with appropriate safety precautions. It is known to cause skin and eye irritation.[10] It is recommended to use personal protective equipment, including gloves and safety glasses, when working with this compound. It should be stored in a cool (2-8°C), dry, and well-ventilated area in a tightly sealed container.[2]

Conclusion

This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its straightforward synthesis, coupled with the versatility of its functional groups, makes it an attractive starting material for the development of novel therapeutic agents. Further research into its specific biological activities and the exploration of its derivatives could lead to the discovery of new and effective drugs.

References

- 1. sarpublication.com [sarpublication.com]

- 2. benchchem.com [benchchem.com]

- 3. ijcrt.org [ijcrt.org]

- 4. This compound - CAS:1823277-97-9 - Abovchem [abovchem.com]

- 5. This compound | C5H4N2O4 | CID 54707067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4,6-dihydroxypyridazine-3-carboxylicacid synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. echemi.com [echemi.com]

- 10. aksci.com [aksci.com]

An In-depth Technical Guide to the Physicochemical Properties of 4,6-Dihydroxypyridazine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Pyridazine Scaffolds in Medicinal Chemistry

Pyridazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. Their unique structural and electronic properties make them versatile scaffolds for the design of novel therapeutic agents. The pyridazine nucleus is a common feature in a variety of biologically active molecules, exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The presence of the nitrogen atoms in the pyridazine ring can influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability, all of which are critical parameters in drug design.[5]

4,6-Dihydroxypyridazine-3-carboxylic acid, the subject of this guide, is a polysubstituted pyridazine that presents multiple functional groups capable of engaging in various intermolecular interactions. A thorough understanding of its physicochemical properties is paramount for its effective utilization as a building block in the synthesis of more complex molecules and for predicting its behavior in biological systems.

Molecular and Structural Properties

Chemical Identity

-

IUPAC Name: 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylic acid[6]

-

Synonyms: this compound, 4-Hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid[6]

-

CAS Numbers: 1442437-21-9, 1823277-97-9[6]

-

Molecular Formula: C₅H₄N₂O₄[6]

-

Molecular Weight: 156.10 g/mol [6]

Tautomerism: A Critical Consideration

Hydroxypyridazines, such as the title compound, are known to exist in a state of tautomeric equilibrium. The IUPAC name, 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylic acid, suggests a pyridazinone tautomer. The presence of hydroxyl and amide-like functionalities allows for proton migration, leading to different structural isomers that can coexist in solution. The position of this equilibrium is influenced by factors such as the solvent, pH, and temperature.[7][8][9][10] Understanding the dominant tautomeric forms is crucial as they can exhibit distinct physicochemical properties, including pKa, solubility, and receptor-binding affinity.

Caption: Potential tautomeric forms of this compound.

Physicochemical Data

The following table summarizes the available and predicted physicochemical properties of this compound. It is important to note that where experimental data is unavailable, predicted values are provided and should be considered as estimations.

| Property | Value | Source/Method |

| Physical State | Yellow solid | [11] |

| Melting Point | >300 °C (decomposes) | Predicted |

| Boiling Point | Not available | - |

| pKa | ~4.5 (Predicted for the carboxylic acid) | [12] (for ethyl ester) |

| Solubility | Soluble in water and DMSO | [6] |

| LogP | -0.4 (Predicted) | [13] |

Experimental Protocols for Physicochemical Characterization

Synthesis

A common synthetic route to this compound involves the hydrolysis of its corresponding ethyl ester, ethyl 4,6-dihydroxypyridazine-3-carboxylate.[11]

Step-by-Step Protocol:

-

Dissolve ethyl 4,6-dihydroxypyridazine-3-carboxylate in a mixture of THF, methanol, and water.[11]

-

Slowly add lithium hydroxide (LiOH) to the solution at room temperature and stir for 3-4 hours.[11]

-

Remove the solvents under reduced pressure to obtain a solid residue.[11]

-

Acidify the solid with aqueous HCl solution at 0 °C and stir for 30-40 minutes.[11]

-

Filter the resulting solid, wash with water, and dry under vacuum.[11]

-

Further purify the solid by stirring in a methanol:DCM mixture, followed by filtration and drying.[11]

Caption: Synthetic workflow for this compound.

Solubility Determination

The solubility of a compound is a critical parameter, especially in drug development. The following protocol outlines a general method for determining the solubility of this compound in various solvents.

Step-by-Step Protocol:

-

Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, DMSO, ethanol) in a sealed vial.

-

Equilibrate the mixture by shaking at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

Centrifuge the suspension to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC, against a pre-prepared calibration curve.

-

Calculate the solubility in units of g/L or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a molecule with multiple ionizable groups like this compound, multiple pKa values are expected. A common method for pKa determination is through potentiometric titration.

Step-by-Step Protocol:

-

Prepare a solution of the compound with a known concentration in a suitable solvent (typically water or a water/co-solvent mixture).

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

-

Record the pH values after each addition of the titrant.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa value corresponds to the pH at the half-equivalence point. For polyprotic acids, multiple inflection points and half-equivalence points will be observed.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and characterization of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridazine ring and the carboxylic acid proton. The chemical shifts of the ring protons will be influenced by the electron-withdrawing nature of the carboxylic acid and the electronic effects of the hydroxyl/oxo groups. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid and the carbons of the pyridazinone ring are expected to resonate at downfield chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight. A reported mass spectrum showed a peak at m/z 156.9 [M+H]⁺, confirming the molecular weight.[11] Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂).

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic pyridazine ring and the carbonyl groups. The exact position and intensity of these bands will be dependent on the solvent and the predominant tautomeric form in solution.

Applications in Drug Discovery

The pyridazine scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound can serve as valuable intermediates in the synthesis of novel drug candidates. The presence of multiple functional groups allows for diverse chemical modifications to explore structure-activity relationships (SAR). The carboxylic acid moiety can be converted to esters or amides, while the hydroxyl groups can be alkylated or otherwise modified to modulate the compound's physicochemical and pharmacological properties. These modifications can be aimed at improving potency, selectivity, and pharmacokinetic profiles for various therapeutic targets.[1][4]

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. While some experimental data for this specific molecule are limited, a combination of available information, predictive methods, and established experimental protocols offers a solid foundation for its study and application. The critical role of tautomerism has been highlighted as a key factor influencing its properties. As a versatile building block, a comprehensive understanding of the characteristics of this compound is essential for its successful application in the rational design and development of new therapeutic agents.

References

- 1. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sarpublication.com [sarpublication.com]

- 5. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. wuxibiology.com [wuxibiology.com]

- 11. Mass Spectrometry [www2.chemistry.msu.edu]

- 12. Ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate CAS 1352925-63-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 13. This compound | C5H4N2O4 | CID 54707067 - PubChem [pubchem.ncbi.nlm.nih.gov]

4,6-Dihydroxypyridazine-3-carboxylic acid CAS number and identifiers

An In-Depth Technical Guide to 4,6-Dihydroxypyridazine-3-carboxylic Acid: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic organic compound featuring a pyridazine core. This scaffold is of significant interest to researchers, particularly in the fields of medicinal chemistry and materials science. As a substituted pyridazine, it belongs to a class of compounds known for a wide array of biological activities. The molecule's utility is derived from its trifunctional nature, possessing two hydroxyl groups and a carboxylic acid moiety. These functional groups serve as versatile handles for synthetic modifications, positioning the compound as a valuable building block for the synthesis of more complex molecules and novel chemical entities.[1]

This guide provides a comprehensive overview of this compound, consolidating its chemical identifiers, physicochemical properties, a detailed synthetic protocol, safety and handling procedures, and its applications in research and development. The information presented is intended for researchers, scientists, and professionals in drug development who require a technical understanding of this compound.

Part 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental for its effective use in a research setting. This compound is identified by several key descriptors, although a notable point of clarification is the existence of multiple CAS numbers, which typically refer to the same chemical entity in its various tautomeric forms.

Chemical Identifiers

The compound is registered under at least two CAS numbers. While 1442437-21-9 is frequently cited, 1823277-97-9 is also used by various suppliers.[1][2][][4][5][6] This ambiguity often arises with compounds capable of tautomerism. The IUPAC name, "4-hydroxy-6-oxo-1H-pyridazine-3-carboxylic acid," reflects the more stable keto-enol tautomer.[1][][4][7]

| Identifier | Value | Source |

| Primary CAS Number | 1442437-21-9 | PubChem, ChemicalBook[2][4] |

| Secondary CAS Number | 1823277-97-9 | BOC Sciences, Abovchem[][5] |

| IUPAC Name | 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylic acid | PubChem, AK Scientific[4][7] |

| Synonyms | 4-Hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | BOC Sciences[] |

| Molecular Formula | C₅H₄N₂O₄ | PubChem[4] |

| Molecular Weight | 156.10 g/mol | PubChem[4] |

| Canonical SMILES | C1=C(C(=NNC1=O)C(=O)O)O | PubChem[4] |

| InChI Key | XCNDXNJULVWJCE-UHFFFAOYSA-N | PubChem[1][4] |

Physicochemical Properties

The physical and chemical properties of this compound are dictated by its highly polar functional groups, which influence its solubility, stability, and handling requirements.

| Property | Value / Description | Source |

| Appearance | Typically a yellow solid. | ChemicalBook[2] |

| Solubility | Soluble in polar solvents such as water and Dimethyl Sulfoxide (DMSO). | Benchchem[1] |

| Boiling Point | 323.6 ± 52.0 °C (at 760 mmHg, predicted) | BOC Sciences[] |

| Polarity | Highly polar due to the presence of hydroxyl and carboxylic acid groups. | Benchchem[1] |

| Storage Conditions | Store sealed in a dry environment at 2–8°C to prevent degradation. | Benchchem[1] |

Structural Insight: Tautomerism

The structure of this compound is best described as an equilibrium of tautomers. The "dihydroxy" form can readily interconvert to the more stable "hydroxy-oxo" keto-enol form, as reflected in its IUPAC name. This dynamic is crucial for understanding its reactivity and intermolecular interactions.

Caption: Keto-enol tautomerism of the pyridazine ring.

Part 2: Synthesis and Characterization

The most commonly cited method for preparing this compound is through the hydrolysis of its corresponding ethyl ester, a straightforward and high-yielding saponification reaction.[2]

Synthetic Workflow

The synthesis is a two-stage process involving the hydrolysis of the ester followed by an acidic workup to precipitate the final product.

Caption: Workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is adapted from a procedure published by Bristol-Myers Squibb and provides a reliable method for laboratory-scale synthesis.[2]

Materials:

-

Ethyl 4,6-dihydroxypyridazine-3-carboxylate (1.00 eq)

-

Lithium hydroxide (LiOH) (3.00 eq)

-

Tetrahydrofuran (THF)

-

Methanol

-

Deionized Water

-

Hydrochloric acid (HCl), concentrated

-

Dichloromethane (DCM)

-

Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

-

Reaction Setup: In a suitable round-bottom flask, dissolve ethyl 4,6-dihydroxypyridazine-3-carboxylate (e.g., 200 g, 1.086 mol) in a solvent mixture of THF (2000 mL), methanol (1000 mL), and water (800 mL). The use of a co-solvent system ensures the solubility of both the nonpolar ester and the ionic base.

-

Saponification: To the stirred solution, slowly add LiOH (137 g, 3.258 mol) at room temperature. The reaction is exothermic; a slow addition helps control the temperature. Stir the mixture for 3-4 hours. The progress can be monitored by TLC or LC-MS until the starting material is consumed.

-

Solvent Removal: Once the reaction is complete, remove the solvents at 50°C under reduced pressure. This step isolates the crude lithium salt of the product as a yellow solid.

-

Acidification: Cool the solid in an ice bath to 0°C. Slowly add a 1:1 aqueous HCl solution (400 mL) to protonate the carboxylate and the phenoxide-like groups. This causes the free acid to precipitate out of the aqueous solution due to its lower solubility. Stir the resulting slurry at room temperature for 30-40 minutes to ensure complete precipitation.

-

Initial Isolation: Filter the precipitate and wash it thoroughly with cold deionized water to remove inorganic salts (LiCl) and excess HCl. Dry the solid under vacuum for 1-2 hours.

-

Purification (Trituration): Transfer the dried solid to a flask containing a 2:8 mixture of methanol and DCM (300 mL). Stirring the solid in this solvent mixture for 20-25 minutes helps remove any remaining organic impurities.

-

Final Isolation: Filter the purified solid, wash with a small amount of methanol, and dry under vacuum for at least 1 hour. The final product is obtained as a yellow solid with an expected yield of approximately 88%.

Characterization

-

Mass Spectrometry: The product can be readily identified by mass spectrometry. The reported electrospray ionization (ESI) mass spectrum shows a protonated molecular ion peak [M+H]⁺ at m/z 156.9, confirming the molecular weight of 156.10 g/mol .[2]

-

NMR Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be used to confirm the structure, showing characteristic peaks for the vinyl proton on the pyridazine ring and the carbons of the heterocyclic and carboxylic acid groups.

Part 3: Safe Handling and Storage

Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound. This compound is classified as an irritant.

Hazard Identification

The compound is associated with the following GHS hazard statements.[7]

| Hazard Code | Description |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Laboratory Protocol for Safe Handling

Adherence to the following steps, derived from standard precautionary statements, is mandatory when working with this chemical.[7]

-

Engineering Controls: Always handle the solid compound within a certified chemical fume hood to avoid inhalation of dust.[7] Ensure that an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE):

-

Handling: Avoid generating dust.[7] Use appropriate tools (e.g., spatulas) for transferring the solid. Wash hands thoroughly after handling.[7]

-

First Aid Measures:

-

If Inhaled: Move the individual to fresh air. If breathing is difficult, seek medical attention.[7]

-

If on Skin: Wash the affected area with plenty of soap and water. If irritation occurs, seek medical advice.[7]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[7]

-

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. The compound should be sent to an approved waste disposal plant.[7]

Storage and Stability

-

Conditions: Store in a tightly sealed container in a cool (2–8°C), dry, and well-ventilated area.[1][7]

-

Incompatibilities: Keep away from strong oxidizing agents.[7]

-

Stability: The compound is stable under the recommended storage conditions.[7]

Part 4: Applications in Research and Development

The primary value of this compound lies in its role as a versatile chemical intermediate. Its functional groups provide multiple avenues for synthetic elaboration.

Core Utility as a Chemical Building Block

The molecule's three functional groups—a carboxylic acid and two hydroxyl groups (in their tautomeric forms)—are chemically distinct, allowing for selective modification and the construction of diverse molecular architectures. This makes it a valuable starting material for creating libraries of compounds for screening in drug discovery and materials science.[1]

Caption: Potential reaction sites on the title compound.

Relevance in Medicinal Chemistry

Pyridazine-containing structures are prevalent in many biologically active compounds and approved drugs. The pyridazine core can act as a bioisostere for other aromatic rings and participate in hydrogen bonding, which is critical for molecular recognition at biological targets.[8]

Furthermore, the carboxylic acid group is a key functionality in many drugs, often responsible for binding to enzyme active sites.[9] However, it can sometimes lead to poor pharmacokinetic properties. This compound serves as an excellent starting point for creating derivatives where the carboxylic acid is replaced by bioisosteres (e.g., tetrazoles, sulfonamides) to optimize drug-like properties.[8][9] Its potential mechanism of action in derived compounds involves the modulation of cellular processes through interactions like enzyme inhibition.[1] The strategic placement of functional groups makes it a compelling scaffold for developing inhibitors for various enzyme classes.[10]

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a chemical building block. Its well-defined synthesis, distinct reactive sites, and the established biological relevance of its core structure make it a valuable tool for chemists in both academic and industrial research. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the development of novel pharmaceuticals and advanced materials.

References

- 1. benchchem.com [benchchem.com]

- 2. 4,6-dihydroxypyridazine-3-carboxylicacid synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | C5H4N2O4 | CID 54707067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - CAS:1823277-97-9 - Abovchem [abovchem.com]

- 6. 4,6-dihydroxypyridazine-3-carboxylicacid | 1442437-21-9 [chemicalbook.com]

- 7. aksci.com [aksci.com]

- 8. researchgate.net [researchgate.net]

- 9. Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization [ouci.dntb.gov.ua]

- 10. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4,6-Dihydroxypyridazine-3-carboxylic Acid for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Scaffold

4,6-Dihydroxypyridazine-3-carboxylic acid is a pyridazine derivative that has garnered interest within the scientific community, particularly in the realms of medicinal chemistry and materials science.[1] Its unique structural arrangement, featuring a nitrogen-containing heterocyclic core embellished with hydroxyl and carboxylic acid functional groups, makes it a valuable and versatile building block for the synthesis of more complex molecules.[1] The inherent polarity imparted by these functional groups dictates its solubility in polar solvents like water and dimethyl sulfoxide (DMSO).[1] This guide aims to provide a comprehensive technical overview of this compound, delving into its fundamental properties, synthesis, reactivity, and potential applications, with a particular focus on its relevance to drug discovery and development.

Core Molecular and Physicochemical Profile

A foundational understanding of a molecule's basic properties is paramount for its application in research and development. The key identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₄N₂O₄ | [1][2][3] |

| Molecular Weight | 156.10 g/mol | [1][2][3] |

| CAS Number | 1442437-21-9 | [2] |

| IUPAC Name | 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylic acid | [2] |

| Canonical SMILES | C1=C(C(=NNC1=O)C(=O)O)O | [2] |

| InChI Key | XCNDXNJULVWJCE-UHFFFAOYSA-N | [2] |

The IUPAC name, 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylic acid, highlights an important characteristic of this molecule: the existence of tautomers. Tautomerism is the phenomenon where a single compound exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For this molecule, keto-enol tautomerism is of particular significance.

Tautomerism: A Duality of Structure and Reactivity

The structure of this compound can be represented by several tautomeric forms. The equilibrium between these forms can be influenced by factors such as the solvent, pH, and temperature.[4] The predominant tautomer is the 4-hydroxy-6-oxo form, which is stabilized by intramolecular hydrogen bonding and conjugation.[5]

Caption: Tautomeric forms of this compound.

Understanding the tautomeric equilibrium is crucial as it influences the molecule's reactivity and its interactions with biological targets. The presence of both hydrogen bond donors and acceptors in the predominant tautomer suggests its potential for forming stable complexes with enzymes and receptors.

Synthesis and Purification: A Validated Protocol

A common and efficient method for the synthesis of this compound is through the hydrolysis of its ethyl ester precursor, ethyl 4,6-dihydroxypyridazine-3-carboxylate.[1][6] This reaction is typically carried out under basic conditions.

Experimental Protocol: Hydrolysis of Ethyl 4,6-dihydroxypyridazine-3-carboxylate

Materials:

-

Ethyl 4,6-dihydroxypyridazine-3-carboxylate

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water (H₂O)

-

Lithium hydroxide (LiOH)

-

Hydrochloric acid (HCl), aqueous solution

-

Dichloromethane (DCM)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve ethyl 4,6-dihydroxypyridazine-3-carboxylate in a mixture of THF, methanol, and water.[6]

-

Hydrolysis: Slowly add lithium hydroxide to the solution at room temperature and stir for 3-4 hours.[6] Monitor the reaction progress to ensure the complete consumption of the starting material.

-

Solvent Removal: Remove the solvents under reduced pressure to yield a solid.[6]

-

Acidification: Cool the solid to 0°C and acidify with an aqueous HCl solution. Stir the mixture at room temperature for 30-40 minutes.[6]

-

Filtration and Washing: Filter the resulting solid and wash it with water. Dry the solid under vacuum.[6]

-

Purification: Suspend the solid in a methanol:DCM mixture and stir at room temperature. Filter the mixture and wash the solid with methanol. Dry the final product under vacuum to obtain this compound as a yellow solid.[6]

Caption: Workflow for the synthesis of the target compound.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dictated by its functional groups. The pyridazine ring and its substituents can undergo a variety of chemical transformations, making it a versatile intermediate for the synthesis of diverse derivatives.

-

Oxidation: The hydroxyl groups can be oxidized to the corresponding ketones or aldehydes using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[1]

-

Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.[1]

-

Substitution: The hydroxyl groups are amenable to nucleophilic substitution reactions, allowing for their replacement with other functional groups.[1]

-

Carboxylic Acid Derivatization: The carboxylic acid group can be converted to esters, amides, or acid halides, providing a handle for further molecular elaboration. This is a common strategy in drug design to modulate physicochemical properties such as solubility and cell permeability.

Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of synthesized this compound.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a valuable tool for determining the molecular weight of the compound. In the synthesis protocol, an (M+1) peak at m/z 156.9 is indicative of the protonated molecule.[6]

-

Liquid Chromatography (LC): Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly used to assess the purity of the compound and to monitor reaction progress. The high polarity of the molecule results in a short retention time on standard C18 columns.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides information about the proton environment in the molecule. The spectrum in deuterium oxide shows a multiplet between δ 6.00-5.34 ppm and a singlet at δ 4.75 ppm.[6] The complexity of the spectrum can be attributed to the presence of tautomers and the exchange of labile protons.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups. Expected characteristic vibrational bands include those for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carbonyl and carboxylic acid groups, and the C=N and C=C stretches of the pyridazine ring.

Applications in Drug Discovery and Development

The pyridazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Pyridazine derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anti-cancer properties.[7]

While specific biological activity data for this compound itself is not extensively reported in the public domain, its role as a precursor in the synthesis of biologically active molecules is of significant interest. The hydroxyl and carboxylic acid groups provide key interaction points for binding to enzyme active sites.[1] For instance, derivatives of pyridazine carboxylic acids have been investigated as inhibitors of enzymes such as xanthine oxidase.[8]

The general strategy in drug development involves using this compound as a starting material and modifying its structure to enhance potency, selectivity, and pharmacokinetic properties. For example, the ethyl ester derivative is used as a pharmaceutical intermediate due to its increased lipophilicity, which can improve membrane permeability.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

Hazard Identification: The compound is classified as a skin and eye irritant and may cause respiratory irritation.[9]

-

Precautionary Measures: It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] Avoid breathing dust, fumes, or vapors.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place.[1]

Conclusion

This compound is a valuable heterocyclic compound with a well-defined molecular and physicochemical profile. Its straightforward synthesis and versatile reactivity make it an important building block for the development of novel compounds, particularly in the pharmaceutical industry. A thorough understanding of its properties, including its tautomeric nature and chemical reactivity, is essential for its effective utilization in research and drug discovery endeavors. As the quest for new therapeutic agents continues, the strategic application of such versatile scaffolds will undoubtedly play a pivotal role in the advancement of medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C5H4N2O4 | CID 54707067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - CAS:1823277-97-9 - Abovchem [abovchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 4,6-dihydroxypyridazine-3-carboxylicacid synthesis - chemicalbook [chemicalbook.com]

- 7. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and bioevaluation of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 4,6-Dihydroxypyridazine-3-carboxylic Acid: An In-Depth Technical Guide

Abstract

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, consistently yielding compounds with a broad spectrum of biological activities.[1] 4,6-Dihydroxypyridazine-3-carboxylic acid (DHPCA), a key derivative, presents a compelling starting point for the development of novel therapeutics. Its unique structural features, including hydroxyl and carboxylic acid moieties, suggest a high potential for specific interactions with various biological targets, particularly in the realm of enzyme inhibition.[2][3] This technical guide provides a comprehensive exploration of the most promising therapeutic targets for DHPCA and its analogs, grounded in the established activities of the broader pyridazine class. We will delve into the scientific rationale for targeting key enzymes in oncology, inflammation, and infectious diseases, and provide detailed, field-proven methodologies for the experimental validation of these interactions.

Introduction to this compound: A Molecule of Interest

This compound is a heterocyclic organic compound with the molecular formula C₅H₄N₂O₄.[4][5] Its core pyridazine ring, a six-membered ring containing two adjacent nitrogen atoms, is a common feature in numerous approved drugs.[6] The dihydroxy and carboxylic acid substitutions on this scaffold are critical for its biological activity, enabling it to form multiple hydrogen bonds and electrostatic interactions with protein targets.[2][3] While DHPCA itself is primarily utilized as a research chemical and a building block for more complex molecules, the extensive body of literature on pyridazine derivatives provides a strong foundation for predicting its therapeutic potential.[2] This guide will focus on four key areas where DHPCA-based compounds are likely to exert significant therapeutic effects: cyclooxygenase-2 (COX-2) inhibition, tyrosine kinase modulation, dihydrofolate reductase (DHFR) inhibition, and p38 mitogen-activated protein kinase (MAPK) inhibition.

Cyclooxygenase-2 (COX-2): A Prime Target for Anti-Inflammatory Drug Design

Scientific Rationale:

Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. There are two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is inducible and primarily involved in pathological inflammation.[2][7] Selective inhibition of COX-2 is a highly sought-after therapeutic strategy for treating inflammatory disorders while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[7] Numerous studies have demonstrated that the pyridazine scaffold is an excellent pharmacophore for designing selective COX-2 inhibitors.[2][4][8][9] The structural features of DHPCA, particularly the arrangement of its hydrogen bond donors and acceptors, make it a strong candidate for selective binding to the active site of the COX-2 enzyme.

Experimental Validation Workflow:

A systematic approach is required to validate the COX-2 inhibitory potential of DHPCA and its derivatives.

Caption: Workflow for the validation of COX-2 inhibitory activity.

Detailed Protocols:

Protocol 2.1: In Vitro COX-1/COX-2 Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against purified ovine COX-1 and human recombinant COX-2.

-

Materials: Ovine COX-1, human recombinant COX-2, arachidonic acid, colorimetric COX inhibitor screening assay kit.

-

Procedure:

-

Prepare a series of dilutions of the test compounds (e.g., from 0.01 µM to 100 µM).

-

In a 96-well plate, add the enzyme (COX-1 or COX-2), heme, and the test compound or vehicle control.

-

Incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for 2 minutes at 37°C.

-

Stop the reaction and measure the absorbance according to the assay kit manufacturer's instructions.

-

Calculate the percentage of inhibition and determine the IC50 values.

-

Protocol 2.2: Cell-Based Prostaglandin E2 (PGE2) Assay

-

Objective: To assess the ability of test compounds to inhibit the production of PGE2 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Materials: RAW 264.7 cells, LPS, test compounds, PGE2 immunoassay kit.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using a competitive ELISA-based immunoassay kit.

-

Determine the IC50 for the inhibition of PGE2 production.

-

Tyrosine Kinases: Key Regulators of Oncogenic Signaling

Scientific Rationale:

Tyrosine kinases are a large family of enzymes that play a crucial role in cellular signaling pathways controlling cell growth, proliferation, differentiation, and survival.[10] Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a major target for anticancer drug development. The pyridazine scaffold has been successfully incorporated into numerous potent tyrosine kinase inhibitors.[10][11][12][13][14][15] The ability of the pyridazine ring and its substituents to form key interactions within the ATP-binding pocket of these kinases is well-documented.[6] DHPCA, with its potential for multiple hydrogen bonding interactions, is a promising starting point for the design of novel tyrosine kinase inhibitors.

Signaling Pathway and Potential Points of Intervention:

Caption: Inhibition of Receptor Tyrosine Kinase signaling by a DHPCA analog.

Experimental Validation Workflow:

Protocol 3.1: In Vitro Kinase Inhibition Assay

-

Objective: To determine the IC50 values of test compounds against a panel of purified human tyrosine kinases (e.g., VEGFR, EGFR, FGFR).

-

Materials: Purified recombinant tyrosine kinases, ATP, substrate peptide, kinase assay kit (e.g., ADP-Glo™).

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the kinase, the test compound, and the substrate peptide.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for the recommended time.

-

Stop the reaction and measure the kinase activity using the detection reagent from the kit.

-

Calculate the percentage of inhibition and determine the IC50 values.

-

Protocol 3.2: Cellular Proliferation Assay

-

Objective: To evaluate the anti-proliferative activity of test compounds on cancer cell lines known to be dependent on specific tyrosine kinase signaling.

-

Materials: Cancer cell lines (e.g., A549 for EGFR, HUVEC for VEGFR), cell culture medium, test compounds, MTT or CellTiter-Glo® reagent.

-

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to attach.

-

Treat the cells with various concentrations of the test compounds for 72 hours.

-

Add the proliferation reagent (MTT or CellTiter-Glo®) and incubate as per the manufacturer's instructions.

-

Measure the absorbance or luminescence to determine cell viability.

-

Calculate the GI50 (concentration for 50% growth inhibition).

-

Dihydrofolate Reductase (DHFR): A Validated Target for Antimicrobial and Anticancer Therapies

Scientific Rationale:

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate.[16] Tetrahydrofolate is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids.[16] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This makes DHFR an attractive target for both antimicrobial and anticancer agents.[1][16][17][18][19] The pyridazine scaffold has been explored for the development of DHFR inhibitors, suggesting that DHPCA could serve as a template for novel antifolate drugs.[1]

Experimental Validation Workflow:

Protocol 4.1: In Vitro DHFR Enzyme Inhibition Assay

-

Objective: To measure the inhibitory activity of test compounds against purified DHFR from both human and bacterial sources (e.g., E. coli) to assess potency and selectivity.

-

Materials: Purified human and bacterial DHFR, dihydrofolic acid (DHF), NADPH, spectrophotometer.

-

Procedure:

-

Prepare a reaction mixture containing the DHFR enzyme, NADPH, and the test compound at various concentrations in a cuvette.

-

Initiate the reaction by adding DHF.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Calculate the initial reaction rates and determine the IC50 values.

-

Protocol 4.2: Bacterial Growth Inhibition Assay (for antimicrobial potential)

-

Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against various bacterial strains.

-

Materials: Bacterial strains (e.g., E. coli, S. aureus), Mueller-Hinton broth, test compounds.

-

Procedure:

-

Perform a serial two-fold dilution of the test compounds in Mueller-Hinton broth in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

p38 Mitogen-Activated Protein Kinase (MAPK): A Target in Inflammatory and Proliferative Disorders

Scientific Rationale:

The p38 MAPK is a key component of a signaling cascade that is activated by cellular stress and inflammatory cytokines.[20] Activation of p38 MAPK leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1β, and it is also implicated in cell proliferation and apoptosis.[21][22][23] Therefore, inhibitors of p38 MAPK have therapeutic potential in a range of inflammatory diseases and cancers. Trisubstituted pyridazines have been identified as potent inhibitors of p38 MAPK, indicating that the pyridazine core can effectively interact with the active site of this kinase.[20] The structural characteristics of DHPCA suggest it could be a valuable starting point for the development of novel p38 MAPK inhibitors.

Logical Relationship of p38 MAPK Inhibition:

Caption: Mechanism of action for a DHPCA analog as a p38 MAPK inhibitor.

Experimental Validation Workflow:

Protocol 5.1: In Vitro p38α Kinase Assay

-

Objective: To determine the IC50 of test compounds against purified, active p38α MAPK.

-

Materials: Recombinant active p38α, ATF2 substrate, ATP, kinase assay kit.

-

Procedure:

-

Follow a similar procedure as outlined in Protocol 3.1, using p38α as the kinase and a specific substrate like ATF2.

-

Calculate the percentage of inhibition and determine the IC50 values.

-

Protocol 5.2: Inhibition of TNF-α Production in a Cellular Assay

-

Objective: To measure the effect of test compounds on the production of TNF-α in LPS-stimulated human peripheral blood mononuclear cells (PBMCs) or THP-1 cells.

-

Materials: Human PBMCs or THP-1 cells, LPS, test compounds, TNF-α ELISA kit.

-

Procedure:

-

Isolate PBMCs or culture THP-1 cells.

-

Pre-incubate the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS.

-

After an appropriate incubation period (e.g., 4-6 hours), collect the cell supernatant.

-

Measure the concentration of TNF-α in the supernatant using an ELISA kit.

-

Determine the IC50 for the inhibition of TNF-α production.

-

Summary of Potential Therapeutic Targets and Key Experimental Parameters

| Therapeutic Target | Disease Area | Primary In Vitro Assay | Primary Cellular Assay | Key In Vivo Model |

| Cyclooxygenase-2 (COX-2) | Inflammation, Pain | COX-1/COX-2 Enzyme Inhibition | LPS-induced PGE2 Production | Carrageenan-Induced Paw Edema |

| Tyrosine Kinases | Cancer | Kinase Panel Inhibition | Cancer Cell Line Proliferation | Xenograft Tumor Models |

| Dihydrofolate Reductase (DHFR) | Infectious Diseases, Cancer | DHFR Enzyme Inhibition | Bacterial Growth Inhibition (MIC) | Murine Infection Models |

| p38 MAPK | Inflammation, Autoimmune Diseases | p38α Kinase Inhibition | LPS-induced TNF-α Production | Collagen-Induced Arthritis Model |

Conclusion and Future Directions

This compound represents a molecule of significant interest with a high potential for development into novel therapeutic agents. The pyridazine scaffold is a well-established pharmacophore for a variety of biological targets, and the specific substitutions on DHPCA make it a prime candidate for inhibition of key enzymes involved in inflammation, cancer, and infectious diseases. The experimental workflows and protocols detailed in this guide provide a robust framework for the systematic evaluation of DHPCA and its derivatives against these high-value targets. Future research should focus on the synthesis of a library of DHPCA analogs to explore the structure-activity relationships for each target class, with the ultimate goal of identifying lead compounds with potent and selective activity for progression into preclinical and clinical development.

References

- 1. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjpbr.com]

- 2. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C5H4N2O4 | CID 54707067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]

- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. [PDF] Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives | Semantic Scholar [semanticscholar.org]

- 10. Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]

- 18. Human dihydrofolate reductase inhibition effect of 1-Phenylpyrazolo[3,4-d]pyrimidines: Synthesis, antitumor evaluation and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Pyridazine based inhibitors of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 4,6-Dihydroxypyridazine-3-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, chemical properties, potential biological activities, and applications as a scaffold in drug discovery, offering field-proven insights for researchers and drug development professionals.

Introduction to this compound

This compound is a pyridazine derivative characterized by a core pyridazine ring substituted with two hydroxyl groups at the 4 and 6 positions and a carboxylic acid group at the 3 position.[1] Its molecular formula is C₅H₄N₂O₄, and it has a molecular weight of 156.10 g/mol .[1][2] This compound serves as a valuable building block for the synthesis of more complex heterocyclic compounds, primarily in pharmaceutical and biochemical research.[1] The presence of multiple functional groups—hydroxyl and carboxylic acid—makes it a highly polar molecule, influencing its solubility and its potential for diverse chemical modifications and biological interactions.[1] The pyridazine core itself is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, antimicrobial, and anticancer properties.[3]

Physicochemical Properties and Structural Elucidation

The unique arrangement of functional groups in this compound dictates its chemical behavior and potential for biological activity.

| Property | Value | Source |

| CAS Number | 1442437-21-9, 1823277-97-9 | [2][4] |

| Molecular Formula | C₅H₄N₂O₄ | [2][] |

| Molecular Weight | 156.10 g/mol | [1][2] |

| IUPAC Name | 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylic acid | [2][] |

| Canonical SMILES | C1=C(C(=NNC1=O)C(=O)O)O | [2][] |

| Polarity | High | [1] |

| Solubility | Soluble in polar solvents like water and DMSO | [1] |

| Storage | 2–8°C, sealed in a dry environment | [1] |

Tautomerism: A Key Feature

Hydroxypyridine derivatives, particularly those with adjacent hydroxyl and carboxyl groups, are known to exhibit keto-enol tautomerism.[6] This phenomenon is critical for this compound, as the interconversion between tautomeric forms can significantly influence its chemical reactivity and its ability to interact with biological targets. The equilibrium between the keto and enol forms is influenced by factors such as the solvent, pH, and temperature.

References

Discovery and history of pyridazine derivatives in medicine

An In-Depth Technical Guide to the Discovery and Medicinal History of Pyridazine Derivatives

Abstract

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has evolved from a chemical curiosity to a "privileged scaffold" in modern medicinal chemistry. Its unique physicochemical properties, including a high dipole moment, robust hydrogen-bonding capabilities, and weak basicity, grant it significant advantages in drug design.[1] This guide provides a comprehensive exploration of the discovery and history of pyridazine derivatives in medicine, tracing their journey from initial synthesis to their role in recently approved, cutting-edge therapeutics. We will examine the seminal discoveries of early pyridazine-based drugs, analyze the synthetic strategies that enabled their development, and explore the diverse pharmacological applications that continue to emerge. This paper is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile heterocycle's impact on pharmaceutical innovation.

The Pyridazine Core: Foundational Chemistry and Physicochemical Properties

The parent heterocycle, pyridazine (C₄H₄N₂), is a colorless liquid first prepared through the oxidation and subsequent decarboxylation of benzocinnoline.[2] However, the first synthesis of a pyridazine derivative is credited to Emil Fischer, who prepared it via the condensation of phenylhydrazine and levulinic acid during his investigations into indole synthesis.[2][3]

The true value of the pyridazine scaffold in medicinal chemistry lies in its distinct electronic and structural properties, which distinguish it from other azines like pyrimidine and pyrazine.[1]

-

Polarity and Solubility: Due to the adjacent nitrogen atoms, pyridazine is the most polar of the diazines. This high dipole moment can be leveraged to increase the aqueous solubility of a drug candidate, a critical parameter in optimizing pharmacokinetic profiles.

-

Hydrogen Bonding Capacity: The two adjacent nitrogen atoms act as robust hydrogen bond acceptors. This dual H-bonding potential allows for strong and specific interactions with biological targets, such as enzyme active sites and protein receptors.[1]

-

Bioisosterism: The pyridazine ring is often employed as a bioisostere for the phenyl ring or other heterocycles.[1] This substitution can mitigate liabilities associated with phenyl rings, such as metabolic instability (cytochrome P450 inhibition) or off-target effects (hERG potassium channel interaction), while maintaining or enhancing biological activity.[1]

-

Structural Influence: The unique electronic distribution within the pyridazine ring influences the conformation of the overall molecule, which can be crucial for achieving the optimal geometry for binding to a biological target.[1][4]

These properties collectively make the pyridazine ring a compelling structural element for medicinal chemists aiming to solve complex challenges in drug candidate optimization.[1]

Foundational Discoveries: The First Wave of Pyridazine Drugs

While pyridazines are rare in nature, their synthetic accessibility paved the way for their exploration as pharmacophores.[2][5] The mid-20th century saw the emergence of the first pyridazine-containing drugs, which validated the therapeutic potential of the scaffold.

Hydralazine: A Serendipitous Discovery in Antihypertensive Therapy

The story of hydralazine, one of the earliest direct-acting vasodilators, begins with a search for antimalarial agents at Ciba in the 1940s.[6][7] During this research, its potent antihypertensive effects were discovered. Patented in 1949 and approved by the FDA in 1953, hydralazine represented a novel therapeutic approach at the time.[7]

Mechanism of Action: Hydralazine functions as a direct-acting smooth muscle relaxant, primarily affecting arterioles to decrease peripheral resistance and lower blood pressure.[7][8][9] While its exact molecular mechanism has been a subject of ongoing research, several key actions have been identified:

-

Inhibition of Intracellular Calcium Release: It interferes with the mobilization of calcium from the sarcoplasmic reticulum within vascular smooth muscle cells, a critical step for muscle contraction.[6][7][10]

-

Nitric Oxide (NO) Signaling: Evidence suggests it may promote the release of NO, which activates guanylate cyclase, leading to increased cGMP and subsequent vasodilation.[6][8]

-

Potassium Channel Activation: It may also open potassium channels, leading to hyperpolarization of the smooth muscle membrane, making contraction less likely.[6]

-

HIF-1α Pathway Activation: More recent studies have revealed a novel mechanism involving the inhibition of prolyl hydroxylase domain (PHD) enzymes, leading to the stabilization and activation of Hypoxia-Inducible Factor-1α (HIF-1α). This pathway activation initiates a pro-angiogenic phenotype.[10]

Caption: Proposed mechanisms of action for Hydralazine.

Minaprine: An Early Pyridazine Antidepressant

Approved in France in 1972, Minaprine was an atypical antidepressant notable for its 3-aminopyridazine core.[1][11] It was developed as a psychotropic drug effective in treating various depressive states.[12]

Mechanism of Action: Minaprine acts as a reversible inhibitor of monoamine oxidase-A (MAO-A), an enzyme responsible for breaking down neurotransmitters like serotonin and dopamine.[11] By inhibiting MAO-A, Minaprine increases the levels of these neurotransmitters in the brain. It was also found to be a weak inhibitor of acetylcholinesterase.[11] Despite its efficacy, Minaprine was withdrawn from the market in 1996 due to an unacceptable incidence of convulsions.[1][11]